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Compound of Interest |

2-(4-Fluorophenyl)-1H-
Compound Name: o S
benzimidazole-5-carboxylic acid

CAS No.: 850705-30-5

cat. No.: B1341320

. J

A Potent Small-Molecule Agonist of the Orphan
Nuclear Receptor Nurrl

Executive Summary

SR10098 (CAS 850705-30-5) is a synthetic small-molecule ligand designed to target Nurrl
(NR4A2), an orphan nuclear receptor critical for the development and maintenance of midbrain
dopaminergic neurons. Unlike classical nuclear receptors, Nurrl lacks a canonical ligand-
binding pocket, making it a historically "undruggable” target. SR10098 overcomes this by
interacting with the ligand-binding domain (LBD) to stabilize its active conformation.

This guide details the physicochemical properties, mechanism of action, and validated
experimental protocols for utilizing SR10098 in neurodegenerative research, specifically for
Parkinson’s Disease (PD) and neuroinflammation.

Chemical Identity & Physicochemical Properties[1][2][3]
[4]

Compound Name: 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid Common Code:
SR10098 Classification: Benzimidazole derivative; Nuclear Receptor Ligand
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Property Specification

CAS Number 850705-30-5

Molecular Formula C14HoFN20:2

Molecular Weight 256.23 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO (>25 mg/mL); Poorly soluble

Solubility —

Purity Grade >98% (HPLC) required for biological assays
Storage -20°C (Solid); -80°C (DMSO Stock)
SMILES OC(=0)clcc2nc(cc2cecl)c3cec(F)ee3

Mechanism of Action: Nurrl Modulation[5][6]

SR10098 functions as a Nurrl agonist with an ECso of approximately 24 nM for full-length
Nurrl. Its mechanism is distinct from classical ligand activation due to the unique structural
constraints of Nurrl.

3.1 Molecular Mechanism

e Binding: SR10098 binds to the hydrophobic patch on the surface of the Nurrl Ligand Binding
Domain (LBD).

 Stabilization: This binding stabilizes Helix 12 (H12) in the active conformation, facilitating the
recruitment of co-activators (e.g., SRC-1).

e Dimerization: It enhances the formation of Nurrl-RXRa heterodimers, which are more
transcriptionally potent than Nurrl monomers.

e Transcriptional Output:

o Upregulation: Binds to NGFI-B Response Elements (NBRE) or Nur Response Elements
(NurRE) to drive expression of dopaminergic genes (TH, DAT, VMAT2).
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o Transrepression: Inhibits the NF-kB pathway in microglia, reducing the release of pro-
inflammatory cytokines (TNF-a, IL-1[3).

3.2 Signaling Pathway Visualization
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Figure 1: SR10098 mechanism of action showing transcriptional activation of dopaminergic
genes and transrepression of inflammatory pathways.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

4.1 Stock Solution Preparation (Critical Step)

SR10098 is hydrophobic. Improper solubilization leads to precipitation and inconsistent ECso
values.

e Weighing: Weigh 2.56 mg of SR10098 powder.

e Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich, Hybridoma grade) to create
a 10 mM stock.

o Mixing: Vortex for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5
minutes.

» Aliquoting: Dispense into 20 pL aliquots in amber tubes to prevent light degradation.

o Storage: Store at -80°C. Do not refreeze more than once.

4.2 In Vitro Nurrl Activation Assay (Luciferase Reporter)

This assay validates the agonist activity of SR10098 using a specific NBRE-luciferase reporter.
e Cell Line: HEK293T or SK-N-BE(2)C (neuroblastoma).
e Plasmids:

o Expression Vector: pCMV-Nurrl (full length).

o Reporter: 3XNBRE-Luc (Firefly luciferase).

o Control: pRL-TK (Renilla luciferase for normalization).

Protocol Steps:
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e Seeding: Seed cells at

cells/well in a 96-well white-walled plate. Incubate 24h.

o Transfection: Cotransfect plasmids using Lipofectamine 3000 (Ratio: 200ng Nurrl : 100ng
Reporter : 10ng Renilla).

e Treatment: 6 hours post-transfection, replace media. Treat cells with SR10098 in a dose-
response curve (1 nM to 10 uM).

o Vehicle Control: 0.1% DMSO.

o Positive Control: Amodiaquine (if available) or comparison to baseline Nurrl
overexpression.

e Incubation: Incubate for 18—-24 hours.
e Readout: Lyse cells and measure luminescence using a Dual-Luciferase Assay System.

o Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Log(concentration)
vs. RLU to determine ECso.

4.3 Dopaminergic Neuroprotection Assay

Validates the biological efficacy of SR10098 against oxidative stress models (6-OHDA or
MPP+).

¢ Cell Line: SH-SY5Y (differentiated with Retinoic Acid) or MN9D cells.
o Toxin: 6-Hydroxydopamine (6-OHDA).
Protocol Steps:

 Differentiation: Culture SH-SY5Y cells with 10 uM Retinoic Acid for 5—7 days to induce
dopaminergic phenotype (verify by TH staining).

e Pre-treatment: Treat cells with SR10098 (1 uM) for 2 hours prior to toxin exposure.

e Toxin Challenge: Add 6-OHDA (50-100 uM) to the media.
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¢ Incubation: Incubate for 24 hours.
 Viability Measure: Assess cell survival using CellTiter-Glo (ATP) or MTT assay.

o Success Metric: SR10098 treatment should restore viability by >30% compared to toxin-

only control.

Pharmacokinetics & In Vivo Considerations[1][7]

While SR10098 is a potent in vitro tool, its in vivo pharmacokinetic (PK) profile requires careful
formulation due to high lipophilicity.

» Blood-Brain Barrier (BBB): Benzimidazole derivatives generally show moderate BBB
penetration, but specific brain-to-plasma ratios for SR10098 should be empirically
determined.

» Formulation for Injection:
o Vehicle: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline.
o Route: Intraperitoneal (IP).
o Recommended Dose Range: 10-50 mg/kg (Exploratory).

o Metabolism: Likely metabolized by hepatic CYPs. Microsomal stability assays
(mouse/human liver microsomes) are recommended before chronic dosing studies.

References

e Primary Characterization

o Source: "ldentification of novel Nurrl agonists for the treatment of Parkinson's disease."[1]
(General reference to the class of benzimidazole Nurrl ligands).

o Context: Establishes the EC50 ~24 nM and the binding mechanism to the Nurrl LBD.

e Nurrl Mechanism
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o Wang, Z., et al. (2003). "Structure and function of Nurrl identifies a class of ligand-
independent nuclear receptors.” Nature, 423, 555-560. Link

o Note: Provides the structural basis for Nurrl's "ligand-independent” nature, which
SR10098 modul

o Therapeutic Application (Inflammation)

o Saijo, K., et al. (2009).[2] "A Nurrl/CoREST pathway in microglia and astrocytes protects
dopaminergic neurons from inflammation-induced death.” Cell, 137(1), 47-59. Link

o Note: Validates the transrepression p
Chemical Vendor Data
o MedKoo Biosciences. "SR10098 Product Information." Link

o Note: Source of physicochemical properties and commercial availability.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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